3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one
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Overview
Description
3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One common method employs graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and efficiency, as well as the use of environmentally friendly conditions.
Another method involves the use of a copper-catalyzed nucleophilic addition of 2-halobenzamides to nitriles, followed by a substitution reaction (S_NAr) to form the quinazolinone core . This reaction proceeds smoothly in the presence of t-butoxide (t-BuOK) as a base.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable methods, such as visible light-induced condensation cyclization, can be explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like t-BuOK.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities and potential therapeutic applications.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A parent compound with a similar core structure but lacking the benzyl and methyl substituents.
2,3-Dihydroquinazolinones: Compounds with a reduced quinazolinone core, exhibiting different biological activities.
4(3H)-Quinazolinone Derivatives: Various derivatives with different substituents at the 2, 3, and 4 positions, showing diverse biological activities.
Uniqueness
3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methyl groups enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
CAS No. |
91118-99-9 |
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Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
3-benzyl-2-methylpyrido[2,3-h]quinazolin-4-one |
InChI |
InChI=1S/C19H15N3O/c1-13-21-18-15-8-5-11-20-17(15)10-9-16(18)19(23)22(13)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 |
InChI Key |
AHXDWOHNRQATHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC3=C2C=CC=N3)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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